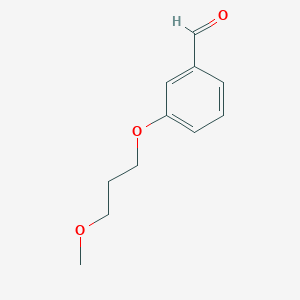

3-(3-Methoxypropoxy)benzaldehyde

Übersicht

Beschreibung

“3-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the CAS Number: 947274-14-8 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 3-(3-methoxypropoxy)benzaldehyde .

Molecular Structure Analysis

The InChI code for “3-(3-Methoxypropoxy)benzaldehyde” is1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Methoxypropoxy)benzaldehyde” are not available, it’s worth noting that benzaldehyde can undergo the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .Physical And Chemical Properties Analysis

“3-(3-Methoxypropoxy)benzaldehyde” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius and should be refrigerated .Wissenschaftliche Forschungsanwendungen

Green Chemistry in Education

- Synthesis in Ionic Liquid : An undergraduate project demonstrated the use of an ionic liquid as a solvent and catalyst for organic reactions, including the synthesis of compounds like 3-(methoxycarbonyl)coumarin, showcasing innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Enzyme-Catalyzed Asymmetric Synthesis

- Enantioselective Enzyme for Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, facilitates the formation and cleavage of (R)-benzoin derivatives, including (R)-3,3'-dimethoxybenzoin, indicating its potential for asymmetric synthesis in a controlled manner (Kühl et al., 2007).

Molecular Structure and Vibrational Spectral Studies

- Structural Analysis of Substituted Benzaldehydes : Comparative analysis between variants of benzaldehydes, including studies on their molecular structure and vibrational spectral characteristics, provide a deeper understanding of their properties and potential applications (Yadav et al., 2018).

Chemical Synthesis and Crystallography

- Synthesis and Characterization : Research on the synthesis of specific compounds from 3-methoxybenzaldehyde variants and their characterization using various spectroscopic techniques contributes to the field of chemical synthesis and crystallography (Özay et al., 2013).

Applications in Optics and Material Science

- Second Harmonic Generation : Studies on vanillin, a derivative of benzaldehyde, have revealed its potential for second harmonic generation in the ultra-violet and near-infrared wavelength regions, highlighting applications in optics and material science (Singh et al., 2001).

Novel Synthesis Approaches

- Unified Strategy for Synthesis : The use of dimethoxy-benzaldehyde in novel synthesis approaches, including the synthesis of amorfrutins and their evaluation for cytotoxicity, represents an innovative direction in organic synthesis (Brandes et al., 2020).

Biotechnological Applications

- Enhanced Bioproduction in Bioreactors : Research on the bioproduction of benzaldehyde using Pichia pastoris in two-phase partitioning bioreactors demonstrates the potential of biotechnological applications in flavor industry and microbial biotransformation (Craig & Daugulis, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBINSGQXGIWVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxypropoxy)benzaldehyde | |

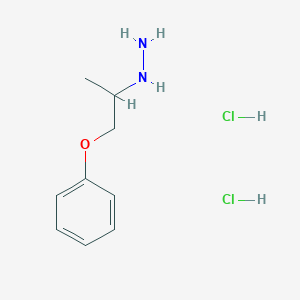

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.